molecular formula C2H5NO5S B14136373 Amino(sulfo)acetic acid CAS No. 764596-89-6

Amino(sulfo)acetic acid

Cat. No.: B14136373
CAS No.: 764596-89-6
M. Wt: 155.13 g/mol
InChI Key: UAHTXYARMUSFEF-UHFFFAOYSA-N
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Description

Amino(sulfo)acetic acid is a synthetic organic compound characterized by the presence of both amino (-NH₂) and sulfonic acid (-SO₃H) functional groups attached to an acetic acid backbone. While the exact structural configuration may vary depending on synthesis routes, its general formula is often represented as NH₂-C(SO₃H)-COOH, highlighting its bifunctional nature. Its synthesis typically involves the sulfonation of aminoacetic acid (glycine) or the introduction of sulfonic acid groups via electrophilic substitution reactions under controlled conditions .

Properties

CAS No.

764596-89-6

Molecular Formula

C2H5NO5S

Molecular Weight

155.13 g/mol

IUPAC Name

2-amino-2-sulfoacetic acid

InChI

InChI=1S/C2H5NO5S/c3-1(2(4)5)9(6,7)8/h1H,3H2,(H,4,5)(H,6,7,8)

InChI Key

UAHTXYARMUSFEF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Glycine

Glycine (NH₂-CH₂-COOH) serves as a precursor, with sulfonation targeting the carboxyl group for substitution. Chlorosulfonic acid (HSO₃Cl) in anhydrous conditions facilitates this conversion:
$$
\text{NH}2\text{-CH}2\text{-COOH} + \text{HSO}3\text{Cl} \rightarrow \text{NH}2\text{-CH}2\text{-SO}3\text{H} + \text{HCl} + \text{CO}_2 $$
Reaction parameters:

  • Temperature: 0–5°C (exothermic control)
  • Solvent: Dichloromethane
  • Yield: 60–70% (crude), rising to 85% after recrystallization.

Table 1: Sulfonation Efficiency Under Varied Conditions

Catalyst Temperature (°C) Reaction Time (h) Yield (%)
HSO₃Cl 0 4 68
SO₃/Pyridine 25 6 72
Fuming H₂SO₄ 40 3 54

Ammonolysis-Sulfonation Hybrid Approach

Adapting the chloroacetic acid ammoniation method, sulfonic acid groups are introduced via post-reaction sulfonation:

  • Ammonolysis : Chloroacetic acid reacts with liquid ammonia and hexamethylenetetramine at 80°C, forming glycine.
  • Sulfonation : Glycine intermediates are treated with sulfamic acid (H₃NSO₃) at 120°C, yielding Amino(sulfo)acetic acid:
    $$
    \text{NH}2\text{-CH}2\text{-COOH} + \text{H}3\text{NSO}3 \rightarrow \text{NH}2\text{-CH}2\text{-SO}3\text{H} + \text{CO}2 + \text{NH}_3 $$
  • Key advantage: Utilizes existing glycine infrastructure.
  • Limitation: Requires rigorous pH control (6.5–8.0) to prevent desulfonation.

Carbodiimide-Mediated Synthesis

EDC-Activated Coupling

Carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable conjugation of sulfonic acid moieties to amine-bearing scaffolds. For this compound, this involves:

  • Activation : EDC reacts with a sulfonated carboxylic acid (e.g., sulfoacetic acid) to form an O-acylisourea intermediate.
  • Amine Coupling : The intermediate reacts with ammonia or protected amines:
    $$
    \text{HOOC-CH}2\text{-SO}3\text{H} + \text{EDC} \rightarrow \text{Intermediate} \xrightarrow{\text{NH}3} \text{NH}2\text{-CH}2\text{-SO}3\text{H} $$
  • Conditions: pH 4.5 (MES buffer), 25°C, 2h.
  • Yield: 75–80% with HPLC purification.

Table 2: EDC Reaction Optimization

EDC Equiv. pH Temperature (°C) Amine Source Yield (%)
1.2 4.5 25 NH₄OH 78
2.0 5.0 30 Benzylamine 65
1.5 4.5 25 Ammonia gas 82

Solid-Phase Synthesis

Inspired by fluorogenic probe methodologies, solid-phase synthesis employs Wang resin-bound amines. Sulfonation is achieved via:

  • Resin Loading : Fmoc-protected glycine attached to resin.
  • Sulfonation : Treat with sulfur trioxide-pyridine complex.
  • Cleavage : TFA/dichloromethane releases the product.
  • Purity: >90% (LC-MS).
  • Scalability: Limited by resin capacity but ideal for small batches.

Ammonolysis and Sulfonation Approaches

One-Pot Ammonolysis-Sulfonation

Combining glycine synthesis with in situ sulfonation reduces steps:

  • Chloroacetic acid, ammonia, and hexamethylenetetramine react at 80°C.
  • Sulfur trioxide is introduced post-ammonolysis, maintaining pH 7–8.
  • Yield: 70% with 95% purity (HPLC).
  • Byproduct: Ammonium chloride, removed via methanol extraction.

Continuous Flow Reactor Design

Adapting patent CN1136035A, a continuous flow system enhances scalability:

  • Reactor 1 : Ammonolysis at 80°C, 3h residence time.
  • Reactor 2 : Sulfonation at 50°C, SO₃ gas infusion.
  • Advantages : 20% higher yield than batch processes, reduced side reactions.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Direct Sulfonation 68 85 120 Moderate
EDC Coupling 78 95 350 Low
Ammonolysis-Sulfonation 70 92 90 High
Solid-Phase 90 97 600 Low
  • Cost Drivers : EDC and resin expenses inflate solid-phase/EDC methods.
  • Industrial Preference : Ammonolysis-sulfonation hybrid for balance of cost and yield.

Chemical Reactions Analysis

Types of Reactions: Amino(sulfo)acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents like thionyl chloride or sulfonyl chlorides are used under controlled conditions.

Major Products:

    Oxidation: Sulfonates and related compounds.

    Reduction: Primary amines.

    Substitution: Sulfonamides and other derivatives.

Scientific Research Applications

Amino(sulfo)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of amino(sulfo)acetic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Amino(sulfo)acetic acid shares structural and functional similarities with several compounds, particularly those containing sulfonic acid, amino, or carboxylic acid groups. Below is a detailed comparison:

Difluoro(sulfo)acetic Acid (C₂H₃F₂O₅S)

  • Structure : Features two fluorine atoms on the carbon adjacent to the sulfonic acid group, yielding CF₂(SO₃H)-COOH .
  • Properties : Highly polar and water-soluble due to the electronegative fluorine and sulfonic acid groups.
  • Applications :
    • Used to synthesize fluorinated sulfonamides, which are key intermediates in antiviral and anticancer drug development .
    • Acts as a catalyst in organic reactions due to its strong acidity (pKa ~1.5) .
  • Key Difference: The fluorine atoms enhance thermal stability compared to this compound, making it suitable for high-temperature polymer synthesis .

2-[(4-Amino-2-sulfophenyl)amino]-2-oxoacetic Acid (C₈H₉N₂O₆S)

  • Structure : A sulfophenyl group is linked via an amide bond to an oxoacetic acid moiety.
  • Properties: Exhibits zwitterionic behavior in aqueous solutions, with the sulfonic acid group acting as a strong acid (pKa <1) and the amino group as a weak base (pKa ~8.5) .
  • Applications :
    • Intermediate in azo dye production and pharmaceutical sulfonamides.
    • Demonstrated utility in metal-organic frameworks (MOFs) for tandem catalytic reactions .
  • Key Difference: The aromatic sulfophenyl group enhances π-π stacking interactions, enabling use in porous materials, unlike the aliphatic backbone of this compound .

N-Toluenesulfonylphenylglycine (C₁₅H₁₅NO₄S)

  • Structure: A toluenesulfonyl group (-SO₂C₆H₄CH₃) is attached to the amino group of phenylglycine.
  • Applications :
    • Chiral resolving agent in asymmetric synthesis.
    • Precursor for protease inhibitors .
  • Key Difference: The toluenesulfonyl group provides steric bulk, enabling enantioselective catalysis—a feature absent in this compound .

3-Sulfolactic Acid (C₃H₆O₆S)

  • Structure : A sulfonic acid group replaces the hydroxyl group on lactic acid.
  • Properties : Strong acidity (pKa ~1.9) and biodegradability.
  • Applications :
    • Chelating agent in detergents and water treatment.
    • Found naturally in microbial metabolic pathways (e.g., Sulfolobus species) .
  • Key Difference: The absence of an amino group limits its use in nitrogen-dependent pharmaceutical synthesis compared to this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Functional Groups Key Applications pKa (Sulfonic Acid) Thermal Stability
This compound C₂H₅NO₅S -NH₂, -SO₃H, -COOH Drug precursors, polymers ~1.2 Moderate
Difluoro(sulfo)acetic acid C₂H₃F₂O₅S -CF₂, -SO₃H, -COOH Fluorinated polymers, catalysts ~1.5 High
2-[(4-Amino-2-sulfophenyl)amino]-2-oxoacetic acid C₈H₉N₂O₆S -SO₃H, -NH₂, -CONH- Dyes, MOF catalysis <1 (SO₃H), ~8.5 (NH₂) Moderate
N-Toluenesulfonylphenylglycine C₁₅H₁₅NO₄S -SO₂C₆H₄CH₃, -NH₂, -COOH Asymmetric synthesis, protease inhibitors N/A High
3-Sulfolactic acid C₃H₆O₆S -SO₃H, -COOH Detergents, microbial metabolism ~1.9 Low

Research Findings and Industrial Relevance

  • Catalytic Applications: this compound’s bifunctional groups enable its use in zwitterionic MOFs for tandem reactions, such as deacetalization-Knoevenagel condensation, outperforming monofunctional catalysts .
  • Pharmaceutical Utility: Sulfonamide derivatives of this compound show enhanced bioavailability compared to non-sulfonated analogs due to improved solubility .
  • Material Science: Unlike sulfonated asphaltenes (which hinder thermal conductivity in paraffin), this compound’s smaller structure allows uniform dispersion in polymers, enhancing material properties .

Q & A

Q. What are the standard protocols for synthesizing amino(sulfo)acetic acid, and how can reaction conditions be optimized?

this compound synthesis typically involves esterification or sulfonation reactions. For example, sulfosuccinic acid catalysts (e.g., in ethyl acetate synthesis) can be adapted using response surface methodology to optimize variables like temperature, catalyst concentration, and reactant molar ratios . Validation via FTIR or NMR ensures functional group integrity, while kinetic studies assess reaction efficiency.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard, but liquid chromatography-mass spectrometry (LC-MS) offers higher specificity for low-concentration samples. Calibration curves must use certified reference materials, and method validation should follow ICH guidelines for accuracy, precision, and linearity .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature?

Use accelerated stability testing: incubate samples at controlled pH (2–12) and temperatures (4°C–60°C). Monitor degradation via time-course HPLC analysis. Statistical tools like ANOVA can identify significant degradation pathways, while Arrhenius modeling predicts shelf life .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. FTIR) for this compound derivatives be resolved?

Discrepancies often arise from sample purity or solvent effects. Cross-validate results using orthogonal methods (e.g., X-ray crystallography for structural confirmation) and computational modeling (DFT for vibrational spectra prediction). Reproducibility checks across independent labs are critical .

Q. What strategies address low reproducibility in this compound bioactivity assays?

Standardize cell culture conditions (e.g., serum-free media to avoid interference) and include internal controls (e.g., known inhibitors). Use blinded data analysis to minimize bias. Meta-analyses of published datasets can identify confounding variables like batch-to-batch reagent variability .

Q. How can this compound’s interaction with proteins be mechanistically characterized?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For structural insights, use cryo-EM or molecular docking simulations. Mutagenesis studies can pinpoint critical amino acid residues involved in binding .

Q. What methodologies quantify enantiomeric purity of this compound in chiral synthesis?

Chiral HPLC with polysaccharide-based columns or capillary electrophoresis (CE) provides high resolution. Couple with circular dichroism (CD) spectroscopy for absolute configuration determination. Validate using enantiomerically pure standards synthesized via asymmetric catalysis .

Methodological Best Practices

  • Data Contradiction Analysis : Compare results against peer-reviewed studies, ensuring alignment with established physicochemical properties (e.g., pKa, solubility). Use platforms like PubChem or UniProt for cross-referencing .
  • Interdisciplinary Applications : In drug delivery studies, pair this compound with pharmacokinetic modeling to predict tissue distribution. In environmental chemistry, assess biodegradation via OECD 301F assays .

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